synthesis and characterization of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
synthesis and characterization of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
This guide provides a comprehensive overview of a robust synthetic route and detailed characterization plan for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride, a key intermediate for researchers and professionals in drug development. The methodologies presented herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both accuracy and reproducibility.
Introduction and Strategic Overview
The 1-substituted piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties. The introduction of a methylthioethyl group at the N1 position offers a unique combination of lipophilicity and potential for metabolic interactions, making the title compound a valuable building block for novel therapeutic agents.
Due to the absence of a direct, published procedure for this specific molecule, this guide outlines a logical and efficient synthetic strategy based on well-established transformations in piperidine chemistry.[1][2] The chosen pathway emphasizes the use of commercially available starting materials and scalable reaction conditions, ensuring its practical applicability in a research and development setting.
The overall synthetic strategy is a multi-step process commencing with the functionalization of a protected piperidone, followed by deprotection, N-alkylation, and final salt formation. This approach provides excellent control over the regiochemistry and ensures a high purity of the final product.
Proposed Synthetic Pathway
The synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride is proposed to proceed via a four-step sequence starting from N-Boc-4-piperidone.
Caption: Proposed four-step synthesis of the target compound.
Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Intermediate 1)
Principle: This step employs a reductive amination reaction.[3] N-Boc-4-piperidone is condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. Sodium cyanoborohydride is a suitable reducing agent for this transformation as it is selective for the iminium ion in the presence of the ketone.
Experimental Protocol:
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To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq).
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Stir the mixture at room temperature for 1 hour.
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Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove methanol.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Piperidin-4-amine (Intermediate 2)
Principle: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane or diethyl ether is commonly used to effect this deprotection, yielding the hydrochloride salt of the amine.
Experimental Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in a minimal amount of dioxane.
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Add a 4 M solution of HCl in dioxane (5-10 eq) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
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Upon completion, remove the solvent under reduced pressure.
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Triturate the residue with diethyl ether to precipitate the hydrochloride salt of piperidin-4-amine.
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Collect the solid by filtration and dry under vacuum. This intermediate can often be used in the next step without further purification.
Step 3: Synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine (Free Base)
Principle: This step involves the N-alkylation of the piperidine nitrogen.[4] The secondary amine of piperidin-4-amine acts as a nucleophile, displacing the chloride from 2-chloroethyl methyl sulfide. A base is required to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol:
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Suspend piperidin-4-amine dihydrochloride (Intermediate 2, 1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile.
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Add 2-chloroethyl methyl sulfide (1.2 eq) to the suspension.
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Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-18 hours.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the free base as an oil.
Step 4: Synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride (Final Product)
Principle: The purified free base is converted to its dihydrochloride salt to improve its stability and handling properties. This is achieved by treating a solution of the amine with an excess of hydrochloric acid.
Experimental Protocol:
-
Dissolve the purified free base (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.
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Stir the resulting suspension at 0 °C for 30 minutes.
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Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Characterization of the Final Product
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride.
Caption: Workflow for the structural elucidation of the final product.
Predicted Spectroscopic and Analytical Data
The following tables summarize the expected data from various analytical techniques.
Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6-3.8 | m | 2H | Piperidine H2/H6 (axial) |
| ~3.2-3.4 | m | 2H | -N-CH₂ -CH₂-S- |
| ~3.0-3.2 | m | 1H | Piperidine H4 |
| ~2.8-3.0 | m | 2H | Piperidine H2/H6 (equatorial) |
| ~2.75 | t | 2H | -N-CH₂-CH₂ -S- |
| ~2.2 | s | 3H | -S-CH₃ |
| ~2.1-2.3 | m | 2H | Piperidine H3/H5 (axial) |
| ~1.8-2.0 | m | 2H | Piperidine H3/H5 (equatorial) |
Note: In the dihydrochloride salt, the amine protons (-NH₃⁺) would likely appear as a broad singlet in a non-deuterated solvent and would exchange in D₂O.[5]
Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| ~55-57 | -N-C H₂-CH₂-S- |
| ~52-54 | Piperidine C2/C6 |
| ~45-47 | Piperidine C4 |
| ~28-30 | -N-CH₂-C H₂-S- |
| ~26-28 | Piperidine C3/C5 |
| ~14-16 | -S-C H₃ |
Table 3: Mass Spectrometry (ESI-MS)
| Parameter | Expected Value |
| Mode | Positive Ion |
| [M+H]⁺ (for free base C₈H₁₈N₂S) | m/z 175.1269 |
| Plausible Fragment Ions | m/z 114 (loss of C₂H₄S), m/z 84, m/z 70 |
Note: Fragmentation of piperidines often involves cleavage of the bonds adjacent to the nitrogen atoms.[6]
Table 4: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2700-3000 | N-H stretch (from -NH₃⁺) |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1580-1600 | N-H bend (asymmetric) |
| ~1500-1520 | N-H bend (symmetric) |
| ~1100-1200 | C-N stretch |
Note: The IR spectrum of the dihydrochloride salt will show broad absorptions characteristic of ammonium salts, which can obscure other signals.[7]
Table 5: Elemental Analysis
| Element | Theoretical % |
| C | 38.87 |
| H | 8.16 |
| N | 11.33 |
| S | 12.97 |
| Cl | 28.67 |
Calculated for C₈H₂₀Cl₂N₂S
Conclusion
This guide provides a detailed and scientifically grounded pathway for the . The proposed synthetic route is logical, employing common and reliable reactions such as reductive amination and N-alkylation.[4] The comprehensive characterization plan outlines the expected analytical data, providing a benchmark for researchers to verify the successful synthesis of the target compound. By following the methodologies described herein, scientists and drug development professionals can confidently produce and validate this valuable chemical intermediate for their research endeavors.
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